4-chloro-2-fluoro-N-(4-methylphenyl)benzamide
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Description
“4-chloro-2-fluoro-N-(4-methylphenyl)benzamide” is a chemical compound with the molecular formula C15H13ClFNO and a molecular weight of 277.72 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with chlorine and fluorine substituents at the 4 and 2 positions, respectively, and a 4-methylphenyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 407.1±45.0 °C, and its density is predicted to be 1.245±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 13.06±0.46 .Mechanism of Action
Target of Action
The primary target of 4-chloro-2-fluoro-N-(4-methylphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes in which SDH is involved .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production within the cell. This disruption can lead to cell death, which is why this compound shows potential as a fungicide .
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSASWYXLUXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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